molecular formula C12H13ClN2S B3340807 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole CAS No. 885527-33-3

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B3340807
CAS No.: 885527-33-3
M. Wt: 252.76 g/mol
InChI Key: RJJINACFKMZRQI-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 5-position and a piperidin-4-yl group at the 2-position

Scientific Research Applications

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride to form 5-chloro-2-mercaptobenzothiazole, which is then reacted with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(piperidin-4-yl)-1,3-benzoxazole
  • 5-Chloro-2-(piperidin-4-yl)-1,3-benzimidazole
  • 5-Chloro-2-(piperidin-4-yl)-1,3-benzothiazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-chloro-2-piperidin-4-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJINACFKMZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885527-33-3
Record name 5-chloro-2-(piperidin-4-yl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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